molecular formula C12H5Br5 B14424681 2,3',4,4',6-Pentabromobiphenyl CAS No. 86029-64-3

2,3',4,4',6-Pentabromobiphenyl

Cat. No.: B14424681
CAS No.: 86029-64-3
M. Wt: 548.7 g/mol
InChI Key: PBFOWFPZALCTIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3’,4,4’,6-Pentabromobiphenyl can be synthesized through the bromination of biphenyl. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of hydrogen atoms with bromine atoms on the biphenyl rings .

Industrial Production Methods

Industrial production of 2,3’,4,4’,6-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the continuous or batch-wise bromination of biphenyl in reactors designed to handle large volumes of reactants and products. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3’,4,4’,6-Pentabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3’,4,4’,6-Pentabromobiphenyl has been studied extensively for its applications in various fields:

Mechanism of Action

2,3’,4,4’,6-Pentabromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzyme genes such as CYP1A1. This activation leads to the metabolism and detoxification of the compound, as well as the mediation of its toxic effects. Additionally, 2,3’,4,4’,6-Pentabromobiphenyl can disrupt cell-cycle regulation and affect the development and maturation of tissues .

Comparison with Similar Compounds

2,3’,4,4’,6-Pentabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds with varying numbers and positions of bromine atoms. Some similar compounds include:

  • 2,2’,4,5,5’-Pentabromobiphenyl
  • 2,3,3’,4’,6-Pentabromobiphenyl
  • 2,2’,4,4’,5,5’-Hexabromobiphenyl

Compared to these compounds, 2,3’,4,4’,6-Pentabromobiphenyl is unique in its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects .

Properties

CAS No.

86029-64-3

Molecular Formula

C12H5Br5

Molecular Weight

548.7 g/mol

IUPAC Name

1,3,5-tribromo-2-(3,4-dibromophenyl)benzene

InChI

InChI=1S/C12H5Br5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H

InChI Key

PBFOWFPZALCTIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

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